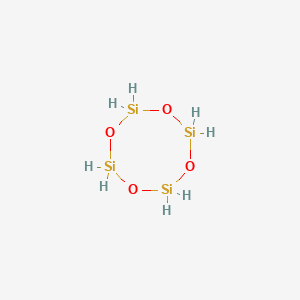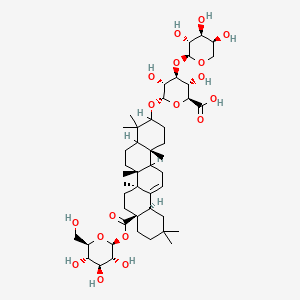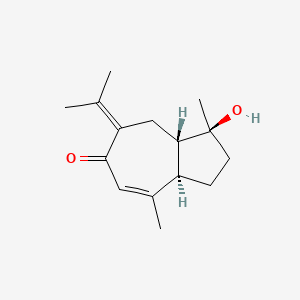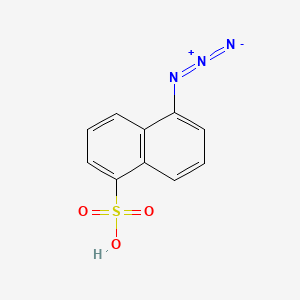
7,8-Dihydroxy-2',4',5'-trimethoxyisoflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxy-2',4',5'-trimethoxyisoflavan is a natural product found in Brya ebenus with data available.
科学的研究の応用
Cytotoxic Properties
Isoflavans derived from plants like Eysenhardtia polystachya have been studied for their cytotoxic properties. Compounds related to 7,8-Dihydroxy-2',4',5'-trimethoxyisoflavan, like isoduartin, exhibit moderate cytotoxic activity against certain cell lines, indicating potential applications in cancer research (Alvarez et al., 1998).
Antimicrobial Activity
Isoflavans from Astragalus species, including compounds similar to this compound, have demonstrated antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Sebakhy et al., 1994).
Neurogenesis and Antidepressant Effects
A synthetic derivative of 7,8-Dihydroxyflavone has shown potent antidepressant effects and the ability to promote neurogenesis. This indicates potential therapeutic applications for mood disorders and neurodegenerative diseases (Liu et al., 2010).
Antifungal Properties
Compounds from Colutea arborescens, including isoflavonoids similar to this compound, have shown antifungal activities, suggesting their potential use in treating fungal infections (Grosvenor & Gray, 1996).
Antioxidant Activities
Polymethoxylated flavonoids, including derivatives of 7,8-Dihydroxyflavone, have been investigated for their antioxidant properties. These findings highlight the potential of such compounds in combatting oxidative stress-related disorders (Akimanya et al., 2015).
特性
CAS番号 |
140455-97-6 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
(3S)-3-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromene-7,8-diol |
InChI |
InChI=1S/C18H20O6/c1-21-14-8-16(23-3)15(22-2)7-12(14)11-6-10-4-5-13(19)17(20)18(10)24-9-11/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m1/s1 |
InChIキー |
ZRLWPQMAJQKTFX-LLVKDONJSA-N |
異性体SMILES |
COC1=CC(=C(C=C1[C@@H]2CC3=C(C(=C(C=C3)O)O)OC2)OC)OC |
SMILES |
COC1=CC(=C(C=C1C2CC3=C(C(=C(C=C3)O)O)OC2)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1C2CC3=C(C(=C(C=C3)O)O)OC2)OC)OC |
同義語 |
7,8-dihydroxy-2',4',5'-trimethoxyisoflavan Cocus I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



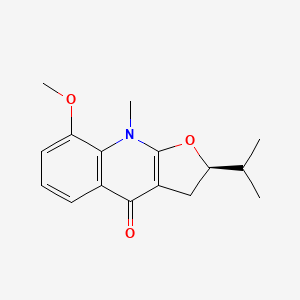
![N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propyl-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B1207086.png)
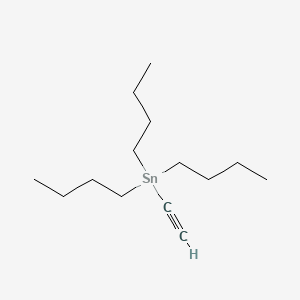
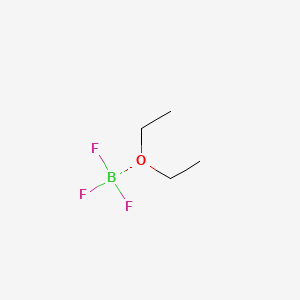
![5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(5-hydroxy-3,3-dimethyl-5-oxo-pentanoyl)oxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-3,3-dimethyl-5-oxo-pentanoic acid](/img/structure/B1207092.png)
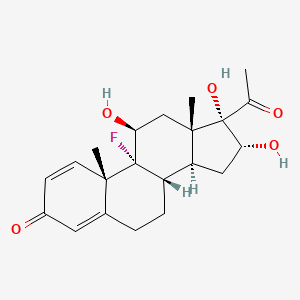
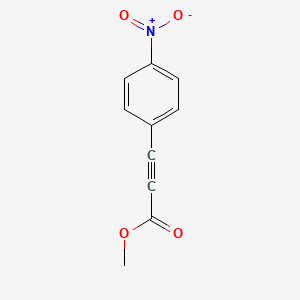
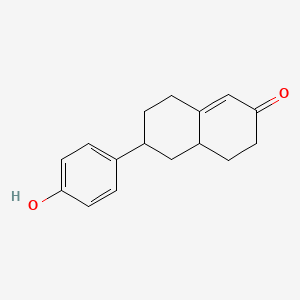
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)
